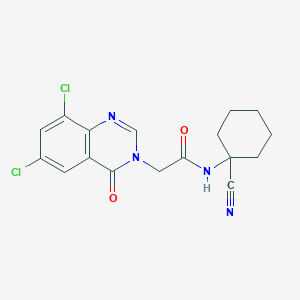

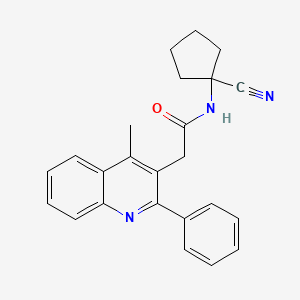

![molecular formula C16H15N3O3 B2699035 3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate CAS No. 2034457-41-3](/img/structure/B2699035.png)

3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate is a chemical compound that belongs to the class of triazinones . It is a derivative of 1,2,3-benzotriazine-4(3H)-ones .

Synthesis Analysis

The synthesis of 3-Benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate can be achieved through various methods. One such method involves the oxidative rearrangement of 3-aminoindazoles, which provides diversely functionalized 1,2,3-benzotriazine-4(3H)-ones in good yields at room temperature . Another method involves a Pd(0) catalyzed carbonylative annulation reaction of 1-(2-iodophenyl)-3-aryltriaz-1-enes .科学的研究の応用

Photocatalysis and Synthesis of 3-Substituted Isoindolinones

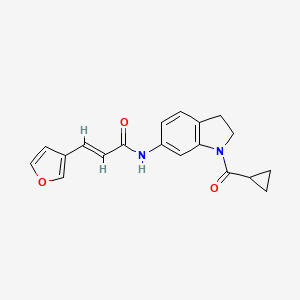

Researchers have developed a regionally selective visible-light-mediated deazolene insertion of 1,2,3-benzotriazin-4(3H)-one to obtain 3-substituted isoindolinones. These isoindolinones serve as essential structural motifs in many biologically active molecules and natural products. Notably, the switch from reported nickel catalysis (yielding C3-substituted 3,4-dihydroisoquinolin-1(2H)-ones) to photoredox catalysis led to distinct reactivity. Photocatalytic deazolene followed by nitrogen-mediated hydrogen atom transfer resulted in exclusive formation of 3-substituted isoindolinones. The developed photocatalytic reaction is compatible with activated terminal alkenes and cyclic α,β-unsaturated esters and ketones, demonstrating broad functional group tolerance for N-substituted 1,2,3-benzotriazin-4(3H)-one. Practicality is highlighted through gram-scale synthesis and post-synthetic amidation. Mechanistic studies were conducted to understand the origin of this unique product selectivity .

Dihydro-[1,2,4]triazolo[4,3-a]pyrimidine Derivatives

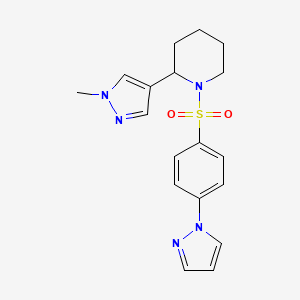

A series of new dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives, based on benzo[d][1,2,3]triazol-1-yl-pyrazole, were synthesized. These compounds exhibit potential biological activity and could serve as valuable scaffolds for drug discovery. The multicomponent reaction involved 5-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacting with various substituted acetophenones and 4H-1,2,4-triazol-3-amine. The resulting derivatives may find applications in medicinal chemistry and pharmacology .

Palladium-Catalyzed Annulation Reactions

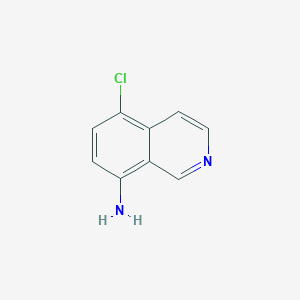

Selective synthesis of 3-arylbenzo-1,2,3-triazin-4(3H)-ones and 1-aryl-(1H)-benzo-1,2,3-triazoles has been achieved through Pd(0)-catalyzed annulation reactions. Starting from 1,3-diaryltriazenes, these reactions provide access to structurally diverse heterocycles. The resulting compounds could be valuable in materials science, organic synthesis, and drug development .

特性

IUPAC Name |

acetic acid;3-benzyl-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O.C2H4O2/c18-14-12-8-4-5-9-13(12)15-16-17(14)10-11-6-2-1-3-7-11;1-2(3)4/h1-9H,10H2;1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVHVOHLPZDJMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-[[methyl(prop-2-enoyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2698954.png)

![1-(4-Iodo-2-methylphenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2698957.png)

![N-[2-(difluoromethoxy)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2698959.png)

![8-fluoro-2-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2698960.png)

![3-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2698962.png)

![N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2698964.png)

![1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2698967.png)

![3-Pyridin-4-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2698975.png)